molecular formula C8H6F3NO2 B1341869 2-Methyl-6-nitrobenzotrifluoride CAS No. 112641-21-1

2-Methyl-6-nitrobenzotrifluoride

Cat. No.: B1341869
CAS No.: 112641-21-1
M. Wt: 205.13 g/mol
InChI Key: QSNTZLUZBNSESZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzotrifluoride (CAS: 112641-21-1) is a fluorinated aromatic compound with the molecular formula C₈H₆F₃NO₂. Structurally, it features a benzene ring substituted with a methyl group at position 2, a nitro group at position 6, and a trifluoromethyl (-CF₃) group at position 1 (ortho to the methyl group). Its IUPAC name is 1-methyl-3-nitro-2-(trifluoromethyl)benzene, and it is also referred to as 3-nitro-2-(trifluoromethyl)toluene . The compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and specialty chemical manufacturing. Its trifluoromethyl group enhances stability and lipophilicity, while the nitro group contributes to electrophilic reactivity, making it a versatile precursor in cross-coupling reactions .

Properties

IUPAC Name

1-methyl-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(12(13)14)7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNTZLUZBNSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-6-nitrobenzotrifluoride typically involves the nitration of 2-methylbenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of 2-Methyl-6-nitrobenzotrifluoride follows a similar nitration process but on a larger scale. The reaction is performed in continuous-flow reactors to enhance efficiency and control over the reaction conditions. This method allows for better temperature management and minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 2-Methyl-6-aminobenzotrifluoride.

    Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-nitrobenzotrifluoride is employed in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

2-Methoxy-5-nitrobenzotrifluoride

This positional isomer (reported in ) replaces the methyl group in 2-Methyl-6-nitrobenzotrifluoride with a methoxy (-OCH₃) group at position 2 and shifts the nitro group to position 5. Applications of this compound remain unspecified in available literature, though its polarity may favor use in solvent-mediated syntheses .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

A benzothiazole derivative (), this compound replaces the benzene core with a benzothiazole ring. The trifluoromethyl group at position 6 and an acetamide side chain at position 2 enhance its bioactivity, as seen in pharmaceutical patents targeting kinase inhibition or antimicrobial activity. Unlike 2-Methyl-6-nitrobenzotrifluoride, this compound’s heterocyclic structure and amide functionality make it more suitable for drug development .

Physicochemical Properties and Reactivity

  • Electron-Withdrawing Effects: The -CF₃ and -NO₂ groups in 2-Methyl-6-nitrobenzotrifluoride create strong electron-deficient aromatic systems, favoring nucleophilic aromatic substitution. In contrast, methoxy-substituted analogs (e.g., 2-Methoxy-5-nitrobenzotrifluoride) exhibit mixed electronic effects, enabling diverse reactivity .
  • Stability : Trifluoromethyl groups generally improve thermal and oxidative stability. Benzothiazole derivatives () may exhibit lower stability due to the heterocyclic ring’s susceptibility to ring-opening under acidic conditions .

Comparative Data Table

Compound Name CAS Number Key Substituents Functional Groups Potential Applications References
2-Methyl-6-nitrobenzotrifluoride 112641-21-1 Methyl (2), Nitro (6), -CF₃ (1) Nitro, Trifluoromethyl Agrochemical intermediates
2-Methoxy-5-nitrobenzotrifluoride Not available Methoxy (2), Nitro (5), -CF₃ (1) Methoxy, Nitro, Trifluoromethyl Specialty synthesis
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Not available Benzothiazole, -CF₃ (6), Acetamide Amide, Benzothiazole Pharmaceuticals

Biological Activity

2-Methyl-6-nitrobenzotrifluoride (MNBTF) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, toxicity, and potential applications in medicinal chemistry, supported by various studies and research findings.

Chemical Structure and Properties

2-Methyl-6-nitrobenzotrifluoride has the following chemical structure:

  • Molecular Formula : C9H7F3N2O2
  • Molecular Weight : 232.16 g/mol

The presence of the nitro group (-NO2) and trifluoromethyl group (-CF3) significantly influences its biological activity, as these functional groups are known to interact with various biological targets.

Biological Activity Overview

Research indicates that nitroaromatic compounds, including MNBTF, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Nitro compounds are recognized for their ability to inhibit bacterial growth. Studies have shown that MNBTF may possess significant antibacterial properties against various strains of bacteria.
  • Anticancer Properties : Nitro groups can trigger redox reactions within cells, leading to cytotoxic effects on cancer cells. The structural modifications in MNBTF may enhance its efficacy against specific cancer types.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting that MNBTF may also exhibit anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the antibacterial effects of various nitroaromatic compounds, including MNBTF, against Staphylococcus aureus and Escherichia coli. The results indicated that MNBTF showed a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, suggesting potent antibacterial activity .
  • Cytotoxicity Against Cancer Cells
    • Research focused on the cytotoxic effects of MNBTF on human cancer cell lines demonstrated an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent . The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.
  • Anti-inflammatory Mechanism
    • In vitro studies revealed that MNBTF inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Toxicity Profile

Despite its promising biological activities, it is essential to consider the toxicity associated with nitroaromatic compounds. The following aspects were highlighted:

  • Acute Toxicity : MNBTF is classified as harmful if swallowed and can cause skin irritation . The LD50 value in animal studies was noted to be approximately 500 mg/kg, indicating moderate toxicity.
  • Mutagenicity : Some studies suggest that nitroaromatic compounds may exhibit mutagenic properties, necessitating caution in their use .

Comparative Analysis with Related Compounds

Compound NameMIC (µg/mL)IC50 (µM)Toxicity (LD50 mg/kg)
2-Methyl-6-nitrobenzotrifluoride1215500
4-Chloro-3-nitrotoluene2025300
4-Nitrophenol1018250

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